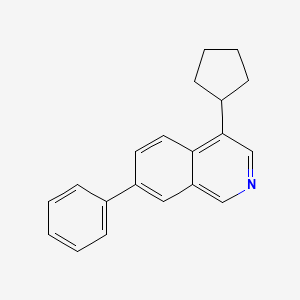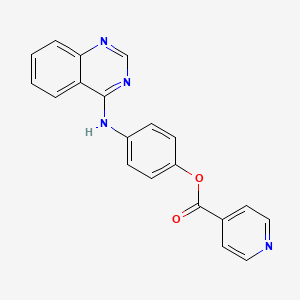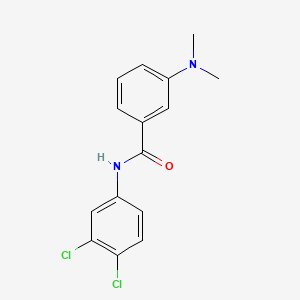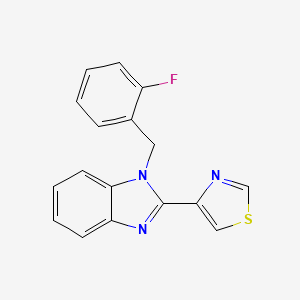
4-cyclopentyl-7-phenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They form the core structure of many natural and synthetic molecules with pharmacological importance.
Synthesis Analysis
Isoquinoline derivatives can be synthesized through various methods. A common approach involves the Pictet-Spengler reaction, Friedel–Crafts type cyclizations, or Pummerer-type cyclization. For example, Kundu et al. (1975) described the synthesis of cyclopenta[f]isoquinoline derivatives designed to bind specifically to native DNA, highlighting the multi-step synthetic routes starting from m-methyl-N-acetylbenzylamine (Kundu, Wright, Perlman, Hallett, & Heidelberger, 1975).
Molecular Structure Analysis
Isoquinoline derivatives often exhibit complex molecular structures, with specific substituents affecting their biological activity and binding affinity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural elucidation. For instance, the structure of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles was confirmed via X-ray diffraction methods, demonstrating the importance of structural determination in understanding chemical behavior (Dyachenko, Sukach, Dyachenko, Zubatyuk, & Shishkin, 2010).
Applications De Recherche Scientifique
Topoisomerase I Inhibitors
Compounds structurally related to 4-cyclopentyl-7-phenylisoquinoline, such as 4-amino-2-phenylquinazolines, have been designed as novel topoisomerase I (topo I) inhibitors. These inhibitors demonstrate potent activity by intercalating into DNA-topo I complex, highlighting their potential as antitumor agents. For instance, specific analogs like 4-cyclohexylamino-2-phenylquinazoline exhibited significant topo I inhibitory activity and cytotoxicity, suggesting their target specificity towards topo I (Le et al., 2011).
Phosphodiesterase Type 4 (PDE4) Inhibitors
Research into tetrahydroisoquinoline derivatives has identified their potential as PDE4 inhibitors. For example, compounds with a 7-(cyclopentyloxy)-6-methoxy 1,2,3,4-tetrahydroisoquinoline ring have shown promising inhibitory activity and selectivity against PDE4B. These findings suggest a role for such compounds in treating disorders related to PDE4, such as inflammation or CNS disorders (Song et al., 2015).
Antitumor Activity
Various analogs and derivatives of isoquinoline have been synthesized and evaluated for their antitumor activities. For example, 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, known for being PAF receptor antagonists, demonstrated notable cytotoxicity against several tumor cell lines. Some compounds in this series showed significant in vivo antileukemic effects, indicating their potential as anticancer agents (Houlihan et al., 1995).
Synthesis and Evaluation of Anticancer Agents
The structural modification and synthesis of isoquinoline derivatives have led to compounds with unique mechanisms of action against cancer. For instance, CHM-1 and its derivatives have shown potent antitumor activity in preclinical models, with some compounds advancing to clinical trials due to their promising pharmacological profiles (Chou et al., 2010).
Enzymatic Biosynthesis and Molecular Docking Studies
Further research into the biosynthesis of benzylisoquinoline alkaloids (BIAs) has shed light on the enzymatic pathways and structural basis of compounds like norcoclaurine, a key intermediate in BIA biosynthesis. This research provides insights into the potential for engineering enzymatic processes for the synthesis of pharmacologically active isoquinoline derivatives (Minami et al., 2007).
Propriétés
IUPAC Name |
4-cyclopentyl-7-phenylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-2-6-15(7-3-1)17-10-11-19-18(12-17)13-21-14-20(19)16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOBYMQWMHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C3C=CC(=CC3=CN=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-7-phenylisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)